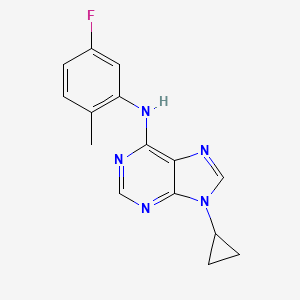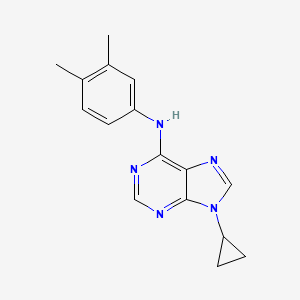
9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine, commonly referred to as CMP, is a heterocyclic compound that is widely used in scientific research. It is a member of the purin-6-amine family, which consists of compounds with a purine ring structure and an amine group. CMP has been studied for its potential applications in biochemistry, pharmacology, and medicine.
Mecanismo De Acción
CMP acts as an agonist at purinergic receptors, which are involved in a variety of physiological processes. CMP binds to the purinergic receptor and activates its signaling pathway, leading to the release of second messengers such as cyclic AMP and Ca2+. The activation of the purinergic receptor by CMP leads to a variety of physiological responses, depending on the type of receptor that is activated.
Biochemical and Physiological Effects
CMP has been studied for its potential effects on biochemical and physiological processes. CMP has been shown to activate several types of purinergic receptors, leading to a variety of physiological responses. CMP has been shown to induce vasodilation, which is a widening of the blood vessels, and to stimulate the release of inflammatory mediators such as histamine and leukotrienes. In addition, CMP has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMP has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store. In addition, it is a potent agonist at purinergic receptors, which makes it a useful tool for studying the pharmacological properties of other compounds. However, CMP has several limitations. It is not selective for a particular type of purinergic receptor, so it may activate multiple receptors at once. In addition, CMP is not very soluble in water, so it may be difficult to use in certain laboratory experiments.
Direcciones Futuras
There are several potential future directions for CMP research. One potential direction is to develop more selective agonists for purinergic receptors. This could be done by synthesizing compounds with structures similar to CMP, but with modifications that make them more selective for a particular type of receptor. Another potential direction is to study the effects of CMP on other biochemical and physiological processes, such as cell proliferation and apoptosis. Finally, CMP could be used as a tool to study the pharmacological properties of other compounds, such as non-steroidal anti-inflammatory drugs.
Métodos De Síntesis
CMP is synthesized through a multi-step synthesis process. The first step involves the conversion of 3-methoxy-aniline to 3-methoxy-benzaldehyde via a Friedel-Crafts alkylation reaction. The second step involves the conversion of 3-methoxy-benzaldehyde to 9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine via a Suzuki coupling reaction. The third step involves the conversion of 9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine to CMP via a hydrogenation reaction.
Aplicaciones Científicas De Investigación
CMP has been studied for its potential applications in biochemistry, pharmacology, and medicine. It has been used as a model compound for studying the mechanism of action of purinergic receptors, which have been implicated in a variety of physiological processes. CMP has also been used to study the inhibition of enzymes, such as cyclooxygenase-2 and lipoxygenase. In addition, CMP has been used as a tool for studying the pharmacological properties of other compounds, such as non-steroidal anti-inflammatory drugs.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(3-methoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-21-12-4-2-3-10(7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRPMDVTUXADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)



![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)
![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)
![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)

![N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443347.png)